2-chloro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide, also known as CMPD101, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization
Research efforts have been dedicated to synthesizing and characterizing novel compounds related to 2-chloro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide. For instance, studies on the synthesis of novel heterocyclic compounds incorporating the benzenesulfonamide moiety have demonstrated significant antimicrobial activity against various strains of microbes. These compounds were elucidated through techniques such as IR, 1H NMR, 13C NMR, and Mass spectral analysis, indicating the meticulous approach towards understanding their structural and functional aspects (Desai, Makwana, & Senta, 2016).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds related to this compound. Research demonstrates that these compounds exhibit considerable antibacterial activity, highlighting their potential in addressing microbial infections. Such studies expand our understanding of how modifications in the chemical structure can impact the biological activity of these compounds, offering insights into their therapeutic potential (Patel & Agravat, 2009).
Carbonic Anhydrase Inhibitors
Further investigations have identified these compounds as potent inhibitors of carbonic anhydrase isoforms, particularly those associated with tumors, such as CA IX and XII. This research opens pathways for developing novel anticancer strategies by targeting specific enzymes involved in cancer progression. The synthesis and evaluation of these inhibitors reveal their potential in medicinal chemistry for cancer treatment, emphasizing the importance of benzenesulfonamide derivatives in drug discovery (Lolak, Akocak, Bua, & Supuran, 2019).
Anticancer Activity
The exploration of anticancer activities is another significant area of research for compounds related to this compound. Studies have synthesized novel derivatives and evaluated their efficacy against various cancer cell lines, indicating promising anticancer properties. Such research not only contributes to the development of new therapeutic agents but also enhances our understanding of the molecular mechanisms underlying their anticancer effects (Ghorab & Al-Said, 2012).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit the catalytical activity of certain enzymes .
Biochemical Pathways
Similar compounds have been associated with a delay in s phase advancement via the inhibition of dna synthesis .
Pharmacokinetics
The compound was found to be non-toxic to human cells , suggesting it may have favorable bioavailability and safety profiles.
Result of Action
Similar compounds have shown to suppress cell growth and colony formation .
Action Environment
It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .
properties
IUPAC Name |
2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2S/c20-16-5-1-2-6-17(16)29(27,28)24-15-13-22-19(23-14-15)26-11-9-25(10-12-26)18-7-3-4-8-21-18/h1-8,13-14,24H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLGGBXNADKNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NS(=O)(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.